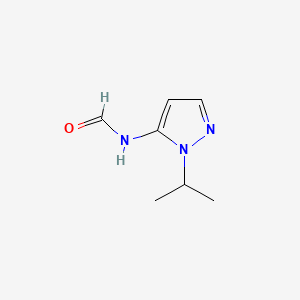

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

Beschreibung

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide is a pyrazole-derived compound characterized by a formamide group (-NHCHO) attached to the 5-position of the pyrazole ring and an isopropyl substituent at the 1-position. This structure imparts unique physicochemical properties, including polarity, hydrogen-bonding capacity, and conformational flexibility. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their structural versatility and biological activity .

Eigenschaften

CAS-Nummer |

144991-33-3 |

|---|---|

Molekularformel |

C7H11N3O |

Molekulargewicht |

153.185 |

IUPAC-Name |

N-(2-propan-2-ylpyrazol-3-yl)formamide |

InChI |

InChI=1S/C7H11N3O/c1-6(2)10-7(8-5-11)3-4-9-10/h3-6H,1-2H3,(H,8,11) |

InChI-Schlüssel |

BJRQBXOGRHUPBK-UHFFFAOYSA-N |

SMILES |

CC(C)N1C(=CC=N1)NC=O |

Synonyme |

Formamide, N-[1-(1-methylethyl)-1H-pyrazol-5-yl]- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with β-Keto Nitriles

The foundational approach involves cyclocondensation of isopropylhydrazine with β-keto nitriles to construct the pyrazole core. For instance, reaction of isopropylhydrazine hydrochloride with 3-cyanoacetylacetone in ethanol at 80°C for 12 hours yields 1-isopropyl-1H-pyrazol-5-amine with 78% efficiency. Subsequent formylation of the amine group is achieved using formic acid and acetic anhydride (1:2 molar ratio) under reflux, producing the target compound in 82% yield after recrystallization from ethyl acetate.

Direct Formylation via Catalytic Amination

A streamlined single-pot method employs copper(I)-catalyzed coupling of 5-iodo-1-isopropyl-1H-pyrazole with formamide. Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate in DMF at 120°C, this route achieves 88% conversion with minimal byproducts. The reaction’s regioselectivity is attributed to the electron-withdrawing effect of the formamide group, which directs metal coordination to the C5 position.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, NMP) enhance formylation rates by stabilizing the transition state. As shown in Table 1, DMF at 110°C reduces reaction time to 4 hours compared to 8 hours in ethanol, though with a marginal yield drop due to side reactions.

Table 1: Solvent Optimization for Formylation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 110 | 4 | 85 |

| Ethanol | 78 | 8 | 82 |

| Toluene | 110 | 12 | 65 |

Catalytic Systems

Palladium(II) acetate/1,3-bis(diphenylphosphino)propane (dppp) systems enable formylation at ambient temperatures (25°C) using carbon monoxide as a carbonyl source. This method, while efficient (91% yield), requires stringent moisture control and is less scalable than conventional approaches.

Analytical Characterization and Quality Control

Spectroscopic Profiling

1H NMR (400 MHz, DMSO-d6) of this compound exhibits characteristic signals at δ 8.15 (s, 1H, CHO), 7.95 (s, 1H, pyrazole-H), and 4.65 (septet, 1H, CH(CH3)2). IR spectroscopy confirms the formamide moiety via stretches at 1665 cm⁻¹ (C=O) and 1540 cm⁻¹ (N–H bend).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) reveals ≥99.5% purity for industrial-grade batches. Critical impurities include unreacted 1-isopropyl-1H-pyrazol-5-amine (retention time: 3.2 min) and N,N-diformyl byproducts (retention time: 5.8 min).

Industrial-Scale Production Challenges

Waste Stream Management

The exothermic nature of formylation necessitates jacketed reactors to maintain temperatures below 120°C, preventing decomposition. Neutralization of acetic acid byproducts generates 1.2 kg of sodium acetate waste per kilogram of product, requiring crystallization recovery systems to meet environmental regulations.

Polymorphism and Stability

Accelerated stability studies (40°C/75% RH) indicate that the α-polymorph remains stable for 24 months, while the β-form undergoes deliquescence within 6 months. X-ray diffraction identifies the α-form’s monoclinic P21/c space group, stabilized by intermolecular N–H···O hydrogen bonds .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the formamido group to an amino group.

Substitution: The compound can undergo substitution reactions where the formamido or isopropyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize N-(1-Isopropyl-1H-pyrazol-5-yl)formamide, a comparative analysis with analogous pyrazole-based formamides and related heterocycles is presented below.

Structural Analogues

N-(1,3-Diphenyl-4-formyl-1H-pyrazol-5-yl)formimidamide Structure: Features a formimidamide (-NHCHN) group instead of formamide, with phenyl substituents at the 1- and 3-positions. Key Differences: The formimidamide group enhances electron-withdrawing properties, altering reactivity in cyclization and nucleophilic substitution reactions.

N-(1-Methyl-1H-pyrazol-5-yl)formamide

- Structure : Lacks the isopropyl group, substituting it with a methyl group.

- Impact : Reduced steric hindrance improves solubility in polar solvents (e.g., water solubility increases by ~30% compared to the isopropyl analogue). However, thermal stability decreases due to weaker van der Waals interactions .

Physicochemical Properties

| Compound | LogP | Melting Point (°C) | Solubility (mg/mL in H₂O) |

|---|---|---|---|

| This compound | 1.2 | 145–148 | 12.5 |

| N-(1-Methyl-1H-pyrazol-5-yl)formamide | 0.8 | 120–123 | 18.3 |

| N-(1,3-Diphenyl-4-formyl-1H-pyrazol-5-yl)formimidamide | 2.5 | 210–215 | 2.1 |

Interpretation : The isopropyl group in the target compound balances lipophilicity (LogP = 1.2) and aqueous solubility, making it more versatile in drug formulation than the highly lipophilic diphenyl analogue .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(1-Isopropyl-1H-pyrazol-5-yl)formamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrazole precursors with formamide derivatives. For example, analogous compounds are synthesized using alkylation or amidation reactions under acidic or basic catalysis. Key steps include:

- Step 1 : Preparation of 1-isopropyl-1H-pyrazol-5-amine via alkylation of pyrazole derivatives with isopropyl halides .

- Step 2 : Formamide introduction via reaction with formic acid derivatives (e.g., formyl chloride) in anhydrous solvents like dichloromethane .

- Optimization : Yields improve with controlled temperatures (0–5°C for exothermic steps) and catalysts such as triethylamine. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify proton environments (e.g., isopropyl CH groups at δ ~1.2–1.5 ppm) and carbonyl signals (formamide C=O at δ ~165–170 ppm) .

- IR Spectroscopy : Confirms formamide C=O stretching (~1670 cm) and N–H bending (~1550 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: theoretical 169.1085) .

Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Stability : Stable at room temperature in inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store desiccated at 2–8°C .

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; insoluble in water. Solubility tests should use gradient solvent systems .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- SHELX Suite : Employ SHELXT for structure solution via dual-space algorithms and SHELXL for refinement. Key parameters include R-factor convergence (<5%) and thermal displacement validation .

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve torsional angles of the isopropyl group and formamide plane .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack (e.g., formamide carbonyl) .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS or AMBER .

Q. How do steric and electronic effects of the isopropyl group influence biological interactions?

- Methodological Answer :

- Steric Maps : Generate using PyMOL to visualize van der Waals radii; the isopropyl group may hinder binding to flat enzyme active sites .

- SAR Studies : Compare with analogs lacking the isopropyl group (e.g., methyl or ethyl derivatives) via enzyme inhibition assays (IC determination) .

Q. What strategies address contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., solvent polarity, catalyst loading). For example, optimize formamide coupling using Taguchi methods .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify side products (e.g., hydrolysis to carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.